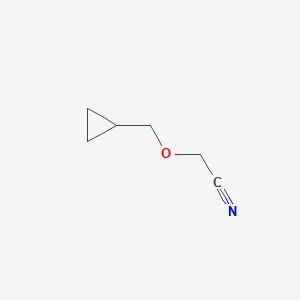

2-(Cyclopropylmethoxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Role in the Isolation of Bioactive Compounds

2-(Cyclopropylmethoxy)acetonitrile is relevant in the isolation of bioactive compounds from endophytic fungi. For example, a study by Chapla et al. (2014) identified new natural products from Phomopsis sp., an endophytic fungus, using an acetonitrile fraction. These compounds showed potential as anti-inflammatory agents and for inhibiting acetylcholinesterase enzyme and fungal growth.

2. Electrogenerated Cyanomethyl Anion

The electrogenerated cyanomethyl anion, derived from acetonitrile, exhibits strong base and nucleophilic properties. Chiarotto et al. (2019) demonstrated its use in various reactions, such as synthesis of the β-lactam ring and carbon dioxide insertion into amines. This base, generated electrochemically, has applications in nucleophile-electrophile reactions without producing byproducts.

3. Synthesis of Phosphorylalkyl Furans

In a study by Tsuge et al. (1988), a method for synthesizing 2-(1-phosphorylalkyl) furans using (diethoxyphosphoryl)acetonitrile oxide was presented. These compounds, derived from acetonitrile, have potential applications in organic synthesis, offering a route to a variety of substituted furans.

4. Chemical Behavior in Molecular Dynamics Studies

Acetonitrile's role as a solvent in molecular dynamics studies is highlighted by Alvarez et al. (2014). They developed molecular models for acetonitrile that perform efficiently in computational methods like Molecular Dynamics, facilitating the study of proteins and enzymes in acetonitrile solutions.

5. Acetonitrile in Photochemistry

The photochemistry of acetonitrile-based compounds, such as 2-(4‘-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has been studied for its application in photoacid generation in photoresist formulations. Pohlers et al. (1999) investigated its behavior in different solvents, revealing distinct pathways for photochemistry under direct and sensitized conditions.

6. Antibacterial Activity of Oxadiazole Derivatives

Research on heterocyclic compounds containing oxadiazole, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has shown antibacterial properties. Parameshwar et al. (2017) synthesized these compounds using acetonitrile and tested their effectiveness against bacteria.

Mechanism of Action

Biochemical Pathways

For instance, acetonitrile, a structurally similar compound, is metabolized to citrate, succinate, fumarate, malate, glutamate, pyrrolidonecarboxylic acid, and aspartate .

Result of Action

A study has shown that a compound synthesized from 2-(cyclopropylmethoxy)acetonitrile demonstrated antibacterial activity .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-3-4-8-5-6-1-2-6/h6H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFIYBBHRSAACA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)

![methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)